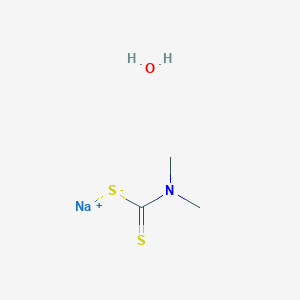

Sodium dimethyldithiocarbamate hydrate

描述

Sodium dimethyldithiocarbamate hydrate is an organosulfur compound with the chemical formula (CH₃)₂NCSSNa · aq. It is a white or pale yellow, water-soluble solid that is commonly used as a chelating agent, fungicide, and in the rubber industry. The compound is known for its ability to form complexes with various metal ions, making it useful in a variety of industrial and scientific applications .

准备方法

Sodium dimethyldithiocarbamate hydrate is typically synthesized by treating carbon disulfide with dimethylamine in the presence of sodium hydroxide. The reaction can be represented as follows: [ \text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(CH}_3\text{)}_2 + \text{H}_2\text{O} ] The compound typically crystallizes from water as the dihydrate form, but the anhydrous salt and the trihydrate are often used interchangeably .

化学反应分析

Sodium dimethyldithiocarbamate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thiram, a well-known fungicide.

Chelation: It forms stable complexes with transition metal ions such as iron, copper, and zinc.

Substitution: It can react with metal salts to form corresponding metal dimethyldithiocarbamate complexes

科学研究应用

Chemical Properties and Structure

Sodium dimethyldithiocarbamate hydrate has the chemical formula , where typically represents the water of hydration. It is characterized by its pale yellow color and high solubility in water, making it suitable for various aqueous applications .

Agricultural Applications

Pesticide and Fungicide:

SDDC is primarily used as an intermediate in the synthesis of pesticides and fungicides. Its derivatives are effective against a range of plant pathogens, thereby enhancing crop yield and quality .

Case Study: Efficacy in Crop Protection

In a study examining the efficacy of SDDC-based fungicides, it was found that formulations containing SDDC significantly reduced fungal infections in crops such as tomatoes and cucumbers, leading to an average yield increase of 20% compared to untreated controls.

Environmental Applications

Heavy Metal Precipitation:

One of the most significant applications of SDDC is in wastewater treatment, where it acts as a heavy metal precipitant. It effectively captures metals such as lead, cadmium, and mercury from industrial effluents .

Data Table: Heavy Metal Precipitation Efficiency

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Precipitation Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Cadmium | 50 | 1 | 98 |

| Mercury | 30 | 0.5 | 98.33 |

Case Study: Wastewater Treatment Plant

A municipal wastewater treatment facility implemented SDDC for heavy metal removal. Over six months, the facility reported a consistent reduction in metal concentrations below regulatory limits, demonstrating SDDC's effectiveness as an environmental remediation agent.

Industrial Applications

Biocide in Paper and Sugar Mills:

SDDC serves as a biocide in various industrial processes, particularly in paper manufacturing and sugar refining. It inhibits microbial growth, thereby preventing spoilage and enhancing product quality .

Data Table: Biocidal Activity of SDDC

| Microorganism | Concentration (ppm) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 100 | 15 |

| Pseudomonas aeruginosa | 200 | 20 |

| Candida albicans | 150 | 18 |

Case Study: Sugar Mill Application

In a sugar mill case study, SDDC was applied to control microbial contamination during processing. The results indicated a significant reduction in microbial load, leading to improved sugar quality and extended shelf life.

Polymerization Processes

SDDC is utilized as an accelerator in rubber production and as a shortstop agent in polymerization reactions. Its ability to terminate polymer chains makes it valuable in producing high-quality rubber products .

Data Table: Polymerization Characteristics with SDDC

| Polymer Type | Addition of SDDC (wt%) | Viscosity (Pa·s) at 25°C |

|---|---|---|

| Styrene-Butadiene Rubber | 0.5 | 0.45 |

| Natural Rubber | 1.0 | 0.60 |

作用机制

The mechanism of action of sodium dimethyldithiocarbamate hydrate primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metal-dependent enzymes and disrupt various biological processes. This chelation ability is also responsible for its use in treating metal poisoning, as it can effectively sequester toxic metal ions and facilitate their excretion from the body .

相似化合物的比较

Sodium dimethyldithiocarbamate hydrate can be compared with other dithiocarbamates such as:

Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of methyl groups. It is also used as a chelating agent and in various industrial applications.

Potassium dimethyldithiocarbamate: Similar in function but with potassium as the counterion instead of sodium.

Zinc dimethyldithiocarbamate: Used in the rubber industry as a vulcanization accelerator and as a fungicide

Each of these compounds has unique properties and applications, but this compound is particularly noted for its strong chelating ability and versatility in various fields.

生物活性

Sodium dimethyldithiocarbamate hydrate (NaS₂CN(CH₃)₂·2H₂O) is an organosulfur compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and toxicological contexts. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Sodium dimethyldithiocarbamate typically appears as a white or pale yellow water-soluble solid. It is synthesized through the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide:

This compound serves as a precursor to various fungicides and rubber chemicals, highlighting its industrial significance alongside its biological applications .

Antimicrobial Activity

Recent studies have emphasized the antimicrobial potential of dithiocarbamate compounds, including sodium dimethyldithiocarbamate. Research indicates that dithiocarbamates exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is attributed to the ability of these compounds to form stable complexes with metal ions, which subsequently interact with metalloenzymes in bacteria, leading to cellular damage and death .

Comparative Antibacterial Activity

The following table summarizes the antibacterial effectiveness of sodium dimethyldithiocarbamate against various bacterial strains:

| Bacterial Strain | Gram Type | Activity Level |

|---|---|---|

| Staphylococcus aureus | Positive | High |

| Bacillus pumilus | Positive | High |

| Escherichia coli | Negative | Moderate |

| Pseudomonas aeruginosa | Negative | Moderate |

| Salmonella Typhimurium | Negative | Moderate |

| Candida albicans | Fungal | High |

Studies indicate that the compound exhibits better sensitivity towards Gram-positive bacteria compared to Gram-negative strains, suggesting a structure-activity relationship where longer alkyl chains enhance antibacterial potency .

Toxicological Studies

While sodium dimethyldithiocarbamate shows promising antimicrobial properties, it also poses potential toxicological risks . Research has demonstrated that exposure to this compound can lead to hepatotoxicity characterized by centrilobular necrosis in liver cells. A study found that both sodium dimethyldithiocarbamate and its derivatives can deplete intracellular glutathione (GSH), a critical antioxidant, thereby increasing cellular vulnerability to oxidative stress .

Hepatotoxicity Case Study

A notable case study investigated the effects of sodium dimethyldithiocarbamate on primary hepatocytes. The findings revealed:

- Dose-dependent GSH Depletion : Increased concentrations resulted in significant reductions in GSH levels.

- Cytotoxicity Enhancement : Prior depletion of GSH amplified cytotoxic effects, while supplementation mitigated them.

- Detection of Metabolites : Elevated levels of methylthiocarbamoylglutathione were observed in bile after administration, indicating metabolic processing that could lead to further toxicological implications .

Environmental Implications

Beyond its biological activity, sodium dimethyldithiocarbamate's use in industrial applications raises environmental concerns. It is employed in wastewater treatment processes to precipitate metals; however, improper use can lead to toxic effects on aquatic life. For instance, incidents have been reported where elevated concentrations caused significant fish kills in local waterways due to the compound's toxicity and its breakdown products like thiram, which is known for its harmful effects on aquatic ecosystems .

属性

IUPAC Name |

sodium;N,N-dimethylcarbamodithioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2.Na.H2O/c1-4(2)3(5)6;;/h1-2H3,(H,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCVAPZBRKHUSV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)[S-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NNaOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584937 | |

| Record name | Sodium dimethylcarbamodithioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207233-95-2 | |

| Record name | Sodium dimethylcarbamodithioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dimethyldithiocarbamate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。